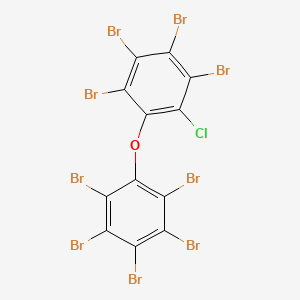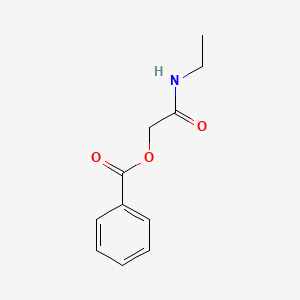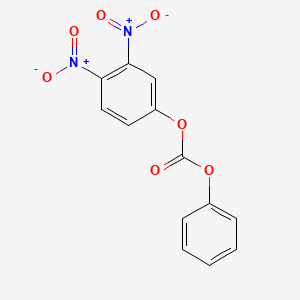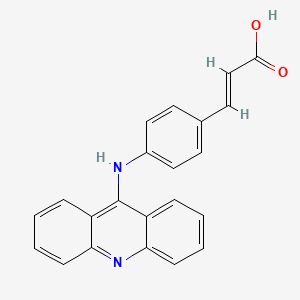
p-(9-Acridinylamino)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(9-Acridinylamino)cinnamic acid is a compound that combines the structural features of acridine and cinnamic acid. Acridine is a heterocyclic organic compound known for its applications in dyes and pharmaceuticals, while cinnamic acid is an aromatic carboxylic acid found in cinnamon and other plants. The combination of these two structures results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(9-Acridinylamino)cinnamic acid typically involves the reaction of 9-aminoacridine with cinnamic acid or its derivatives. One common method is the condensation reaction between 9-aminoacridine and cinnamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
p-(9-Acridinylamino)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acridine and cinnamic acid derivatives .
Applications De Recherche Scientifique
p-(9-Acridinylamino)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of p-(9-Acridinylamino)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is a key mechanism for its anticancer activity. Additionally, the compound can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid Derivatives: Compounds such as p-coumaric acid, caffeic acid, and ferulic acid share structural similarities with cinnamic acid and exhibit similar biological activities.
Acridine Derivatives: Compounds like acriflavine and proflavine are structurally related to acridine and have similar applications in medicine and research.
Uniqueness
p-(9-Acridinylamino)cinnamic acid is unique due to the combination of acridine and cinnamic acid structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
64895-08-5 |
|---|---|
Formule moléculaire |
C22H16N2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-21(26)14-11-15-9-12-16(13-10-15)23-22-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)22/h1-14H,(H,23,24)(H,25,26)/b14-11+ |
Clé InChI |
LMVFFUJWDFBQPK-SDNWHVSQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


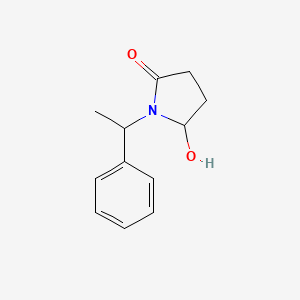
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
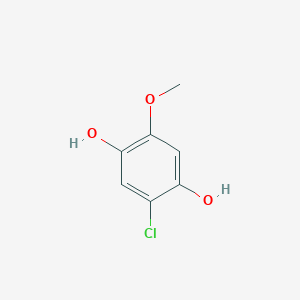

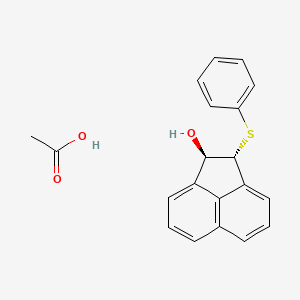
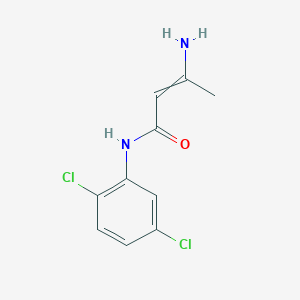
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
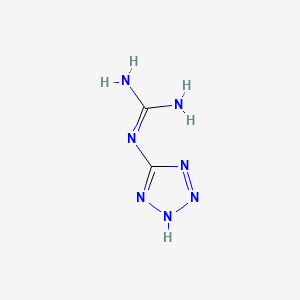
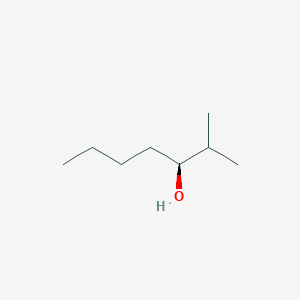
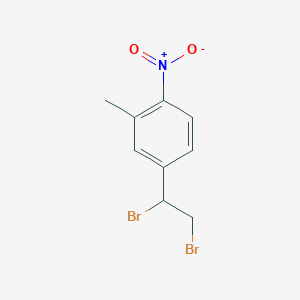
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
